tetramethyl 6'-[(2,4-dichlorophenyl)carbonyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl 6’-(2,4-dichlorobenzoyl)-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 6’-(2,4-dichlorobenzoyl)-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. The final steps involve the addition of the tetramethyl and dichlorobenzoyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow reactors and other advanced technologies could also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 6’-(2,4-dichlorobenzoyl)-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorobenzoyl and dithiole groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of simpler hydrocarbons.
Scientific Research Applications
Tetramethyl 6’-(2,4-dichlorobenzoyl)-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Tetramethyl 6’-(2,4-dichlorobenzoyl)-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity. This can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylbenzo[1,2-d4,5-d’]-bis(1,3)dithiole): This compound shares some structural similarities and is used in similar applications, particularly in the field of materials science.
Benzo[1,2-d;4,5-d’]bis[1,3]dithioles: These compounds are important building blocks for functional materials such as fluorescent dyes and conjugated polymers.
Uniqueness
Tetramethyl 6’-(2,4-dichlorobenzoyl)-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its combination of multiple functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C32H27Cl2NO9S3 |
---|---|
Molecular Weight |
736.7 g/mol |
IUPAC Name |
tetramethyl 6//'-(2,4-dichlorobenzoyl)-5//',5//',8//'-trimethylspiro[1,3-dithiole-2,1//'-thiopyrano[2,3-c]quinoline]-2//',3//',4,5-tetracarboxylate |
InChI |
InChI=1S/C32H27Cl2NO9S3/c1-14-8-10-17-19(12-14)35(26(36)16-11-9-15(33)13-18(16)34)31(2,3)25-20(17)32(21(27(37)41-4)22(45-25)28(38)42-5)46-23(29(39)43-6)24(47-32)30(40)44-7/h8-13H,1-7H3 |
InChI Key |
NMTPLTCMYBPNMM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=C(C=C(C=C4)Cl)Cl)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=C(C=C(C=C4)Cl)Cl)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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